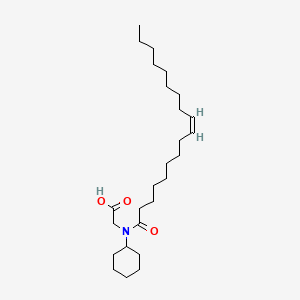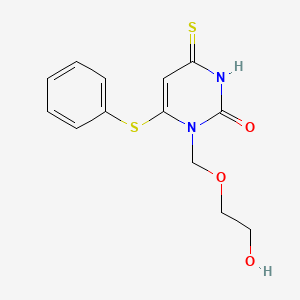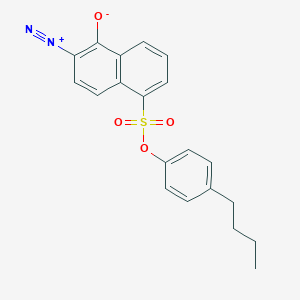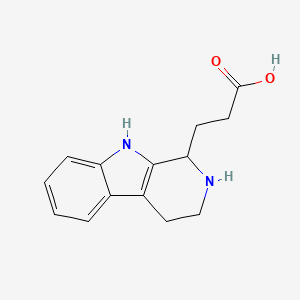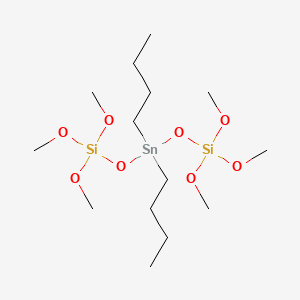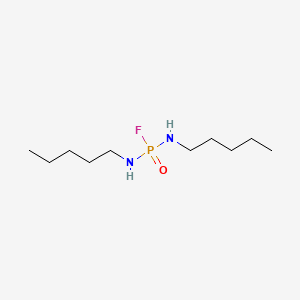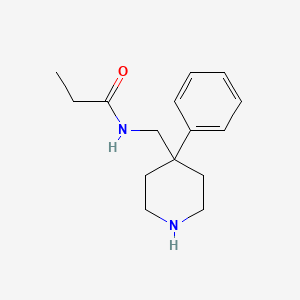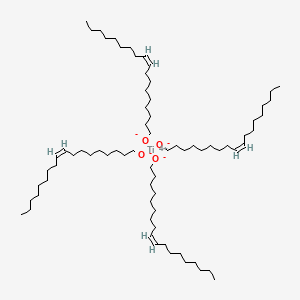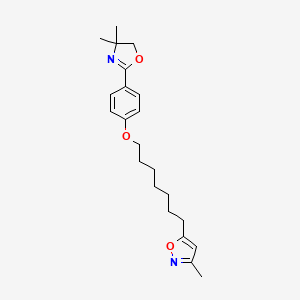![molecular formula C16H28 B12677642 6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane CAS No. 85665-86-7](/img/structure/B12677642.png)
6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 288-178-8, also known as 6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane, is a chemical compound with the molecular formula C16H28 . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of 6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane involves synthetic routes that typically include cycloaddition reactions. These reactions are carried out under controlled conditions to ensure the correct formation of the bicyclic structure. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It is used as a model compound in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic properties and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical properties and reactivity.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in the substituents attached to the rings. The uniqueness of this compound lies in its specific cyclohexyl and trimethyl substitutions, which influence its chemical behavior and applications.
Properties
CAS No. |
85665-86-7 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H28/c1-11-13-9-14(12-7-5-4-6-8-12)15(10-13)16(11,2)3/h11-15H,4-10H2,1-3H3 |
InChI Key |
CMDLWMRZWLVTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C(C2)C1(C)C)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



